molecular formula C15H14N2O4 B2966039 N-([2,3'-bifuran]-5-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034342-03-3

N-([2,3'-bifuran]-5-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2966039
CAS No.: 2034342-03-3
M. Wt: 286.287
InChI Key: PFWHPUFKDRGBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3'-bifuran]-5-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide is a novel chemical hybrid designed for exploratory research in epigenetics and central nervous system (CNS) disorders. Its structure incorporates a 3,5-dimethylisoxazole moiety, which has been identified in scientific literature as a functional acetyl-lysine mimetic capable of disrupting the interaction between bromodomains and acetylated histones . This mechanism is a target of interest in the study of oncology and inflammatory diseases. Furthermore, the bifuran-methyl component of the molecule is structurally analogous to scaffolds found in compounds targeting neurological receptors, suggesting potential for investigation as a histamine H3 receptor (H3R) antagonist/inverse agonist . Research in this area is focused on developing new therapeutic avenues for conditions such as depression and anxiety . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-9-14(10(2)21-17-9)15(18)16-7-12-3-4-13(20-12)11-5-6-19-8-11/h3-6,8H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWHPUFKDRGBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide (N-BFC-DMIC) is a complex organic compound notable for its unique structural features, including a bifuran moiety and an isoxazole ring. This structure suggests potential biological activities, particularly in antimicrobial and anticancer applications. The molecular formula is C15_{15}H15_{15}N3_{3}O3_{3}, with a molecular weight of approximately 286.28 g/mol.

Antimicrobial Properties

Preliminary studies indicate that N-BFC-DMIC may exhibit antimicrobial properties . The bifuran moiety is believed to facilitate interactions with various biological targets, potentially leading to the inhibition of microbial growth. The mechanism of action likely involves the formation of hydrogen bonds with enzymes or proteins critical for microbial survival and proliferation.

Anticancer Activity

Research has also suggested that N-BFC-DMIC may possess anticancer properties . The compound's ability to inhibit specific molecular targets involved in cancer cell proliferation has been a focal point of investigation. For example, studies have shown that similar compounds can modulate enzyme activity or receptor binding through π-π stacking interactions and hydrogen bonding facilitated by their structural features.

The proposed mechanism of action for N-BFC-DMIC involves:

  • Binding to Enzymes: The bifuran structure may enhance the compound's ability to form stable interactions with various enzymes, inhibiting their activity.
  • Modulation of Protein Functions: Interactions with specific proteins could alter their functions, leading to therapeutic effects against cancer and microbial infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-BFC-DMIC, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(furan-2-ylmethyl)-3,5-dimethylisoxazole-4-carboxamideContains a furan instead of bifuranSimpler structure; fewer potential interactions
N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamideMultiple furan ringsMore complex; higher potential for diverse reactions
N-(2-benzofuranyl)-3,5-dimethylisoxazoleBenzofuran instead of bifuranDifferent electronic properties due to benzene ring

N-BFC-DMIC stands out due to its combination of a bifuran moiety and an isoxazole ring, which imparts distinct chemical reactivity and potential biological activities not commonly found in other similar compounds.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

TGR5 Signaling and Biased Agonism

  • The chlorophenyl derivative () demonstrates that isoxazole carboxamides can activate TGR5 without inducing endocytosis , a critical feature for sustained therapeutic effects in metabolic disorders .
  • Bifuran vs. This could influence agonist efficacy or selectivity .

Pharmacokinetic Considerations

  • Solubility : The hydroxyethyl linker in the bithiophene analog likely enhances water solubility, making it more suitable for oral administration than the methyl-linked bifuran compound.
  • Metabolic Stability : Bifuran’s susceptibility to oxidation may necessitate structural optimization (e.g., fluorination) to improve stability, whereas bithiophene’s resilience could offer longer half-life .

Q & A

Q. How can researchers optimize the synthesis of N-([2,3'-bifuran]-5-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide?

  • Methodological Answer : The synthesis of structurally similar heterocyclic compounds (e.g., SI76 and SI77 in ) involves coupling reactions using reagents like HBTU (benzotriazolyloxy-tris-pyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. For the target compound, a bifuran-derived intermediate may require similar coupling conditions. Key steps include:
  • Activation of the carboxylic acid group (e.g., 3,5-dimethylisoxazole-4-carboxylic acid) with HBTU.
  • Reaction with the bifuran-5-ylmethylamine under anhydrous conditions.
  • Purification via silica gel chromatography to isolate the product .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • Methodological Answer : Structural confirmation requires:
  • ¹H/¹³C NMR : To verify the integration and chemical shifts of the bifuran, isoxazole, and methyl groups. For example, furan protons typically appear at δ 6.0–7.5 ppm, while isoxazole methyl groups resonate at δ 2.1–2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H]+ or [M+Na]+ ions) with a mass accuracy of <5 ppm .

Q. How should solubility challenges be addressed during in vitro assays?

  • Methodological Answer : Polar aprotic solvents like DMF or DMSO are suitable for initial dissolution due to the compound’s heteroaromatic and amide groups. For aqueous compatibility, prepare stock solutions in DMSO (<5% v/v) and dilute in buffered media to avoid precipitation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store lyophilized samples at –20°C in inert, moisture-free environments. For solutions, use amber vials under nitrogen to prevent oxidation of the furan rings and hydrolysis of the amide bond .

Q. How can researchers validate purity post-synthesis?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column (e.g., 90% water/acetonitrile gradient) and monitor UV absorbance at 254 nm. Purity >95% is typically required for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Use orthogonal characterization (e.g., 2D NMR, X-ray crystallography) to confirm batch consistency. For example, minor impurities in bifuran derivatives can alter receptor binding profiles .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer : Focus on modifying substituents:
  • Isoxazole ring : Replace methyl groups with halogens to assess electronic effects.
  • Bifuran moiety : Introduce electron-withdrawing groups (e.g., nitro) to evaluate π-π stacking interactions.
    Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing analogs .

Q. What analytical techniques address missing physicochemical data (e.g., melting point)?

  • Methodological Answer : For unrecorded melting points, perform differential scanning calorimetry (DSC) at a heating rate of 10°C/min under nitrogen. If thermal decomposition occurs, use computational tools (e.g., ChemAxon) to estimate properties based on molecular descriptors .

Q. How can researchers mitigate side reactions during amide bond formation?

  • Methodological Answer : Optimize coupling conditions:
  • Use PyBOP instead of HBTU for sterically hindered amines.
  • Add 1-hydroxybenzotriazole (HOBt) to suppress racemization.
    Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) .

Q. What in silico approaches predict metabolic pathways for this compound?

  • Methodological Answer :
    Use software like MetaSite or GLORYx to identify likely Phase I/II metabolism sites. For example:
  • Bifuran oxidation : Predict furan ring opening via cytochrome P450 enzymes.
  • Amide hydrolysis : Simulate stability in human liver microsomes. Validate predictions with LC-MS/MS metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.